molecular formula C17H17FN2O2 B6539545 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide CAS No. 1060285-54-2

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide

Cat. No.: B6539545
CAS No.: 1060285-54-2
M. Wt: 300.33 g/mol
InChI Key: QXQMQKNBACBJBD-UHFFFAOYSA-N
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Description

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, which imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and acetic anhydride.

    Acetylation: 4-fluoroaniline is acetylated using acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Amidation: N-(4-fluorophenyl)acetamide is then reacted with 4-aminophenylacetic acid to form 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}acetic acid.

    Methylation: Finally, the acetic acid derivative is methylated using methyl iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of amine derivatives.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways: It may interfere with cellular pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide is unique due to its specific structural features, such as the presence of a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMQKNBACBJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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